molecular formula C24H15N3O6 B11775578 6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid

6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid

Cat. No.: B11775578
M. Wt: 441.4 g/mol
InChI Key: YZFVOGZUXJGMED-UHFFFAOYSA-N
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Description

6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes multiple carboxylic acid groups and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of pyridine derivatives with carboxylic acid groups under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The aromatic rings in the compound allow for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various receptors and enzymes, influencing biological processes. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid stands out due to its unique combination of multiple carboxylic acid groups and pyridine rings. This structure provides distinct chemical properties and reactivity, making it valuable for specialized applications in material science and medicinal chemistry.

Properties

Molecular Formula

C24H15N3O6

Molecular Weight

441.4 g/mol

IUPAC Name

6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C24H15N3O6/c28-22(29)14-3-1-13(2-4-14)17-9-20(18-7-5-15(11-25-18)23(30)31)27-21(10-17)19-8-6-16(12-26-19)24(32)33/h1-12H,(H,28,29)(H,30,31)(H,32,33)

InChI Key

YZFVOGZUXJGMED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=C2)C3=NC=C(C=C3)C(=O)O)C4=NC=C(C=C4)C(=O)O)C(=O)O

Origin of Product

United States

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